

theoretical studies on 4-(4-Hydroxyphenoxy)benzoic acid molecular structure

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Compound of Interest

Compound Name: 4-(4-Hydroxyphenoxy)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of **4-(4-Hydroxyphenoxy)benzoic acid**. The document outlines the computational methodologies employed and presents key quantitative data derived from these theoretical models. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

4-(4-Hydroxyphenoxy)benzoic acid is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its molecular structure and electronic properties is crucial for elucidating its behavior and potential applications. Theoretical studies, particularly those employing quantum chemical calculations, provide valuable insights into the molecule's geometry, stability, and reactivity at the atomic level. These computational approaches are instrumental in predicting molecular properties and guiding experimental research.

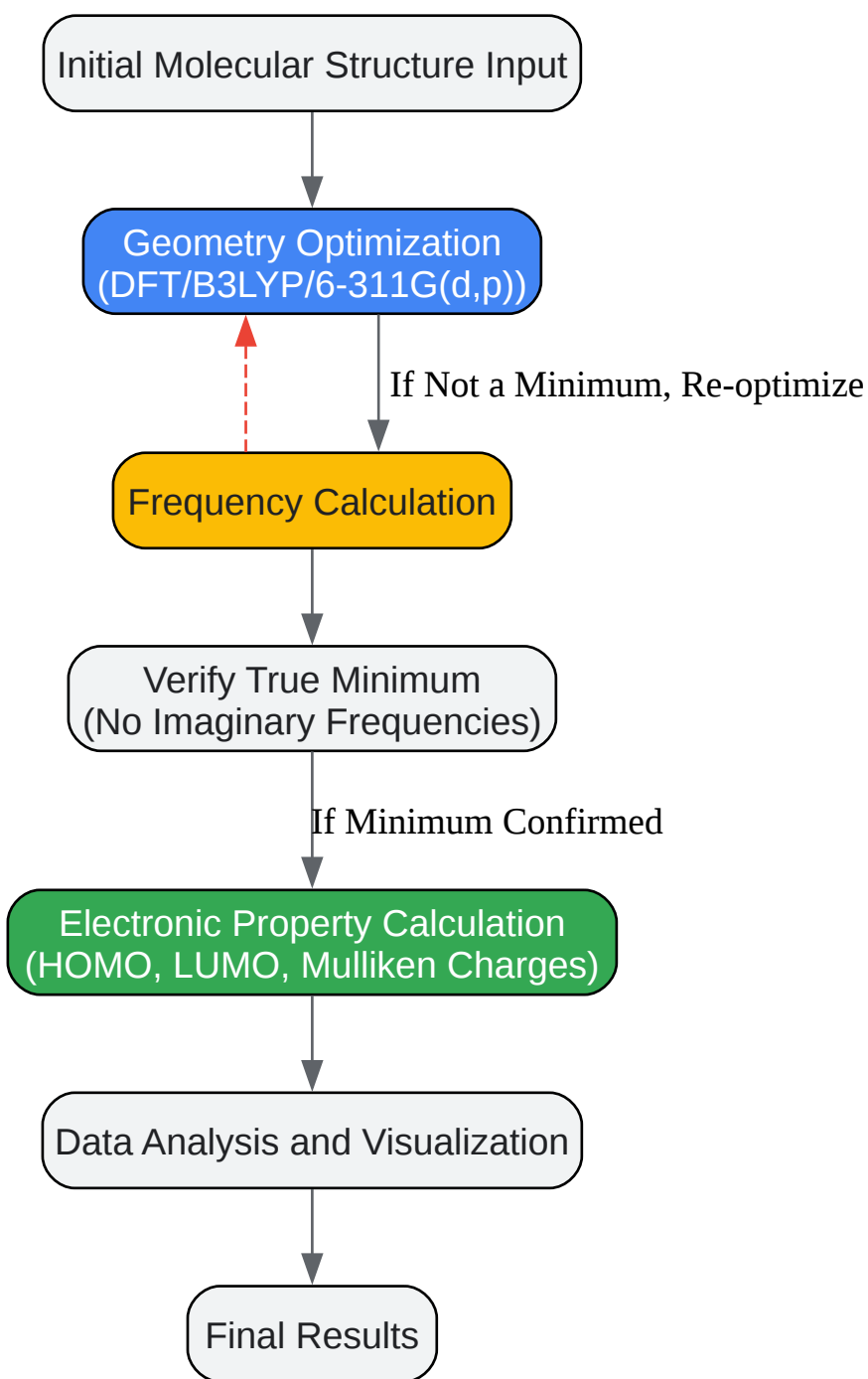
A significant theoretical investigation on **4-(4-Hydroxyphenoxy)benzoic acid** was conducted using Hartree-Fock (HF) and Density Functional Theory (DFT) methods.^[1] The DFT approach,

specifically with the B3LYP functional and a 6-311G(d,p) basis set, has been shown to provide optimized geometrical parameters that are in good agreement with experimental data.^[1] This guide will focus on the data and methodologies from such theoretical frameworks.

Experimental Protocols (Computational Methodology)

The theoretical data presented in this guide is based on quantum chemical calculations performed using the Gaussian 09 software package. The molecular structure of **4-(4-Hydroxyphenoxy)benzoic acid** was optimized using Density Functional Theory (DFT).

Methodology Workflow:



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References

- 1. researchgate.net [researchgate.net]
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